

Application Notes and Protocols: Use of Cevidoplenib in Humanized Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cevidoplenib

Cat. No.: B606608

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevidoplenib (formerly SKI-O-703) is an orally administered, potent, and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR) on myeloid cells.[1] Its central role in the activation of B cells and innate inflammatory cells makes it a compelling therapeutic target for a range of antibody-mediated autoimmune diseases.[2] These application notes provide detailed protocols for the evaluation of **Cevidoplenib** in a humanized mouse model of Immune Thrombocytopenia (ITP), a common autoimmune bleeding disorder characterized by autoantibody-mediated platelet destruction.

Mechanism of Action

Cevidoplenib selectively inhibits Syk, thereby blocking the signaling cascades that lead to immune cell activation. In the context of ITP, this has a dual effect:

- **Inhibition of B-cell Activation and Autoantibody Production:** By blocking BCR signaling, **Cevidoplenib** can impede the proliferation and differentiation of autoreactive B cells into plasma cells that produce anti-platelet autoantibodies.
- **Inhibition of Macrophage-mediated Platelet Phagocytosis:** By inhibiting FcγR signaling in macrophages, **Cevidoplenib** prevents the phagocytosis and destruction of opsonized

platelets.

Data Presentation: Summary of Cevidoplenib Clinical Trial Data in ITP

The following tables summarize the key efficacy and safety data from a Phase II multicenter, randomized, double-blind, placebo-controlled study of **Cevidoplenib** in adult patients with persistent and chronic ITP.[3]

Table 1: Efficacy of **Cevidoplenib** in Patients with Persistent and Chronic ITP

Endpoint	Placebo (n=12)	Cevidoplenib 200 mg BID (n=26)	Cevidoplenib 400 mg BID (n=23)
Overall Platelet Response	33.3%	46.2%	63.6%
Sustained Platelet Response	0%	19.2%	27.3%
Mean Change from Baseline in Platelet Count (x10 ³ /μL)	17.5	36.02	41.6

BID: twice daily[3]

Table 2: Safety Profile of **Cevidoplenib** in Patients with Persistent and Chronic ITP

Adverse Event (AE)	Placebo (n=12)	Cevidoplenib (Combined Doses, n=48)
Any AE	66.7%	66.7%
Serious AEs	25%	4.2%
Treatment-Related Grade 3 or 4 AEs	0%	6.3%

[\[3\]](#)

Experimental Protocols

Protocol 1: Establishment of a Humanized Mouse Model with Human Hematopoietic Stem Cells

This protocol describes the generation of immunodeficient mice reconstituted with a human immune system (Hu-NSG™ mice) through the transplantation of human CD34+ hematopoietic stem cells (HSCs).

Materials:

- NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG™) mice, 5-6 weeks old[\[4\]](#)
- Cryopreserved human CD34+ HSCs isolated from umbilical cord blood or mobilized peripheral blood
- Sterile phosphate-buffered saline (PBS)
- X-ray irradiator
- Animal housing under specific pathogen-free conditions

Procedure:

- Sublethal Irradiation: Irradiate NSG™ mice with a single dose of 1.91 Gy using an orthovoltage X-ray source. This step is crucial for myeloablation to allow for the engraftment of human HSCs.[\[4\]](#)
- Thawing of CD34+ HSCs: Rapidly thaw cryopreserved human CD34+ HSCs in a 37°C water bath. Wash the cells with sterile PBS to remove cryoprotectant.
- Cell Viability and Counting: Assess cell viability using trypan blue exclusion. Count the viable cells to ensure the desired cell number for injection.
- HSC Transplantation: Within 24 hours of irradiation, intravenously inject 1-2 x 10⁵ viable human CD34+ HSCs in a volume of 200 µL of sterile PBS into the tail vein of each irradiated

NSG™ mouse.[5]

- **Engraftment Period:** House the mice under sterile conditions with autoclaved food, water, and bedding for 12-16 weeks to allow for the engraftment and multilineage differentiation of human hematopoietic cells.
- **Monitoring of Human Immune System Reconstitution:** At 12 weeks post-transplantation, collect peripheral blood from the mice and perform flow cytometry to determine the percentage of human CD45+ cells (hCD45+). Successful engraftment is typically defined as >25% hCD45+ cells in the peripheral blood. Further characterization of human B cells (CD19+), T cells (CD3+), and myeloid cells (CD33+) should be performed.

Protocol 2: Induction of Immune Thrombocytopenia in Humanized Mice

This protocol describes the induction of ITP in successfully engrafted Hu-NSG™ mice.

Materials:

- Hu-NSG™ mice with stable human immune system engraftment
- Anti-human CD41 monoclonal antibody (mAb)
- Sterile PBS

Procedure:

- **Baseline Platelet Count:** Prior to ITP induction, obtain baseline platelet counts from all Hu-NSG™ mice. Collect a small volume of peripheral blood via saphenous or tail vein bleed into an anticoagulant-containing tube. Analyze platelet counts using an automated hematology analyzer or by flow cytometry.
- **ITP Induction:** Administer a single intraperitoneal (i.p.) injection of an anti-human CD41 mAb. The optimal dose will need to be determined empirically, but a starting point can be extrapolated from murine ITP models (e.g., 1-2 µg per mouse).[6] This antibody will bind to human platelets, leading to their opsonization and clearance by human phagocytes (macrophages) reconstituted in the mice.

- Confirmation of Thrombocytopenia: Monitor platelet counts daily for 3-5 days post-antibody injection to confirm the development of thrombocytopenia (a significant drop from baseline platelet counts). The platelet nadir is typically expected within 24-48 hours.

Protocol 3: Evaluation of Cevidoplenib Efficacy in the Humanized ITP Mouse Model

This protocol outlines the procedure for treating Hu-NSG™ ITP mice with **Cevidoplenib** and evaluating its therapeutic effect.

Materials:

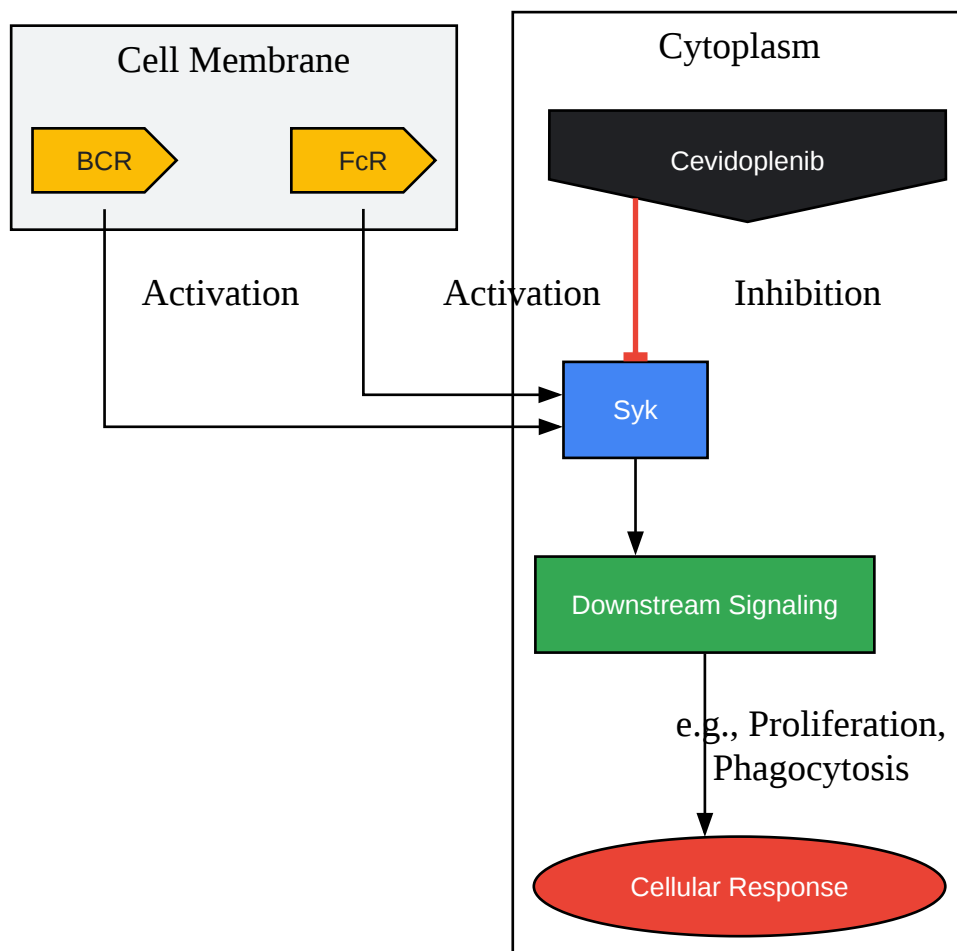
- Hu-NSG™ mice with induced ITP
- **Cevidoplenib** (SKI-O-703)
- Vehicle control (e.g., 0.5% methylcellulose)
- Oral gavage needles

Procedure:

- Group Allocation: Once thrombocytopenia is established, randomize the mice into treatment and control groups (n=8-10 mice per group):
 - Vehicle control group
 - **Cevidoplenib** treatment group(s) (e.g., 42 mg/kg and 84 mg/kg, administered orally twice daily).[\[7\]](#)
- Drug Administration: Administer **Cevidoplenib** or vehicle control orally via gavage twice daily for a period of 7-14 days.
- Monitoring of Platelet Counts: Collect peripheral blood every 2-3 days to monitor platelet count recovery.
- Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and tissues for further analysis:

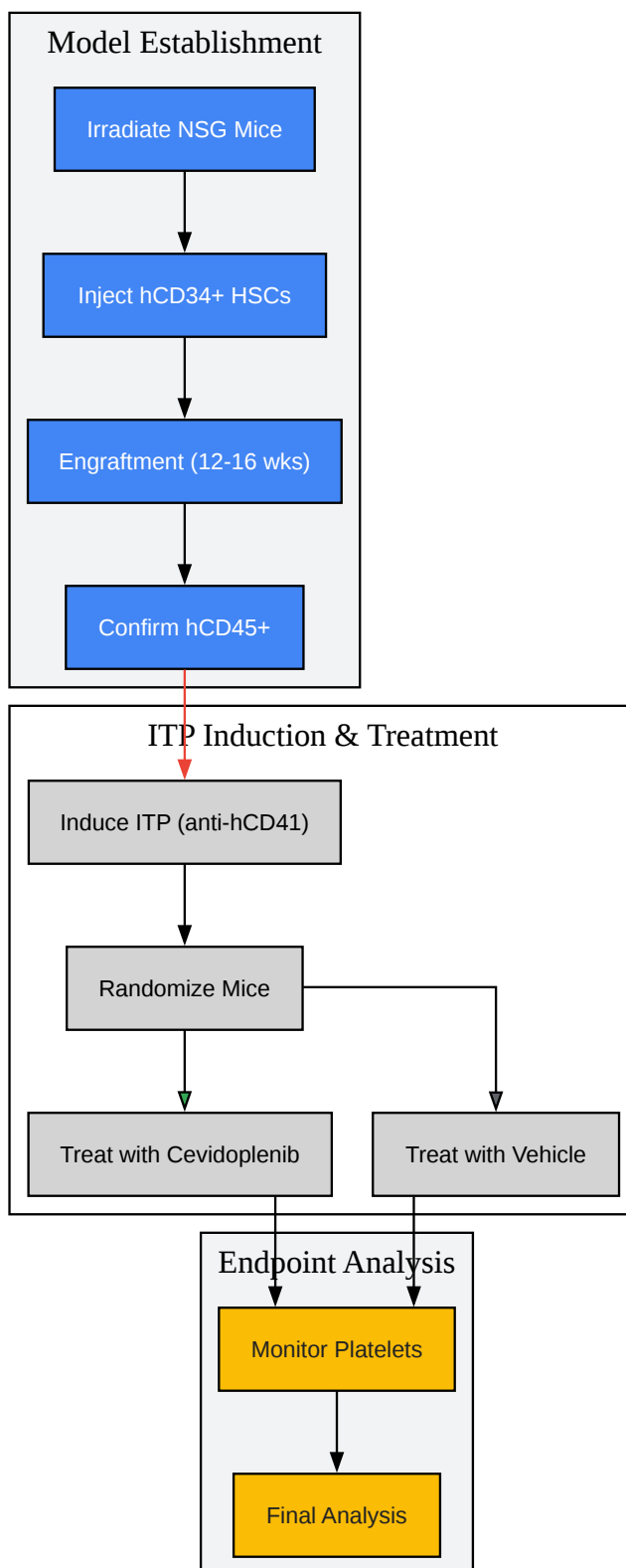
- Final Platelet Count: Determine the final platelet count for each mouse.
- Flow Cytometry of Spleen and Bone Marrow: Analyze the populations of human B cells, plasma cells, and macrophages in the spleen and bone marrow to assess the effect of **Cevidopenib** on these cell populations.
- Measurement of Anti-Platelet Antibodies: If possible, develop an assay to measure the levels of human anti-platelet antibodies in the serum of the mice.
- Histopathology: Examine spleen and bone marrow sections for any histological changes.

Mandatory Visualizations



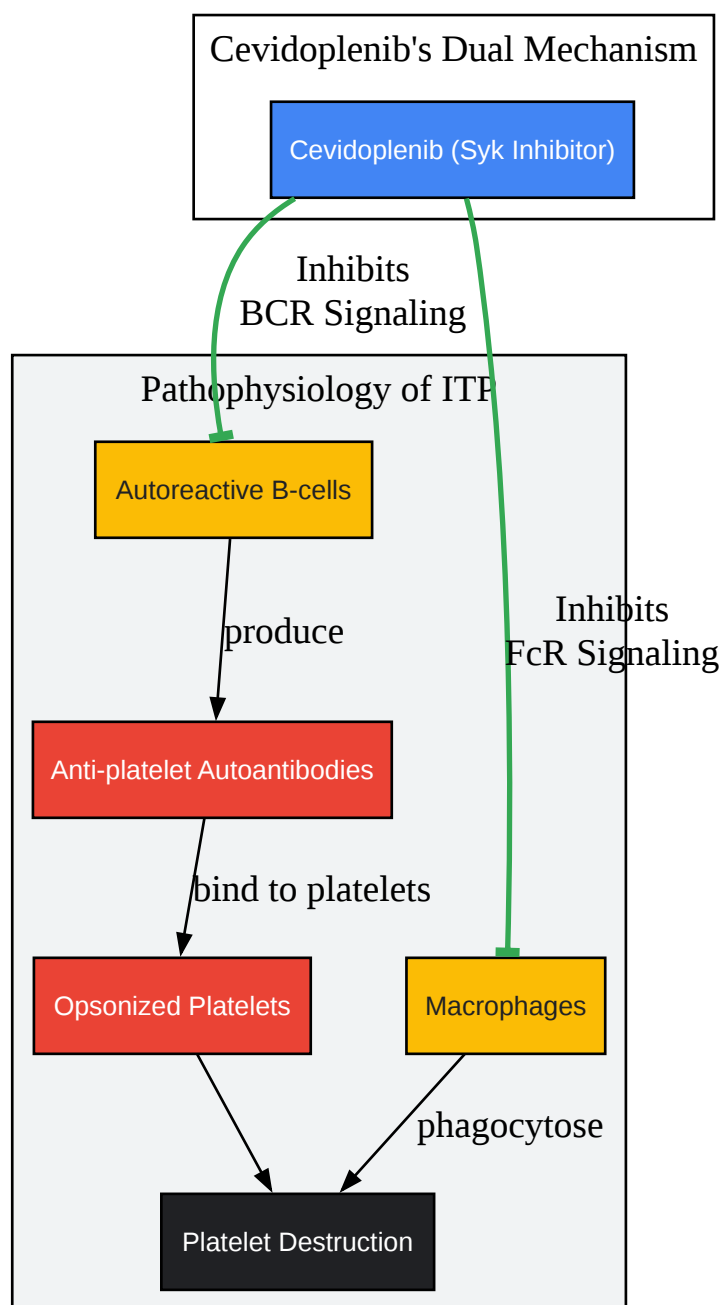
[Click to download full resolution via product page](#)

Caption: **Cevidopenib** inhibits Syk, blocking BCR and FcR signaling pathways.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for testing **Cevidoplenib** in a humanized ITP mouse model.



[Click to download full resolution via product page](#)

Caption: Logical relationship of **Cevidoplenib**'s dual mechanism in ITP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GENOSCO [genosco.com]
- 2. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. Sustained Engraftment of Cryopreserved Human Bone Marrow CD34+ Cells in Young Adult NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Guide To Generate Different Humanized Mouse Models [protocols.io]
- 6. ashpublications.org [ashpublications.org]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Use of Ceviodoplenib in Humanized Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606608#use-of-cevidoplenib-in-humanized-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com